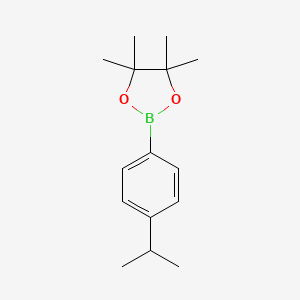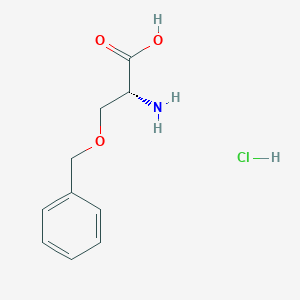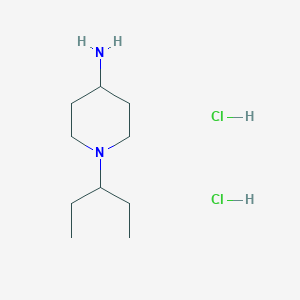![molecular formula C8H13NO B1393735 7-氮杂螺[3.5]壬烷-2-酮 CAS No. 1365570-36-0](/img/structure/B1393735.png)
7-氮杂螺[3.5]壬烷-2-酮
描述
7-Azaspiro[3.5]nonan-2-one is a heterocyclic organic compound belonging to the family of spirocyclic amides. This compound is characterized by a unique spirocyclic structure, which consists of a bicyclic system where a nitrogen atom is incorporated into one of the rings. The compound exhibits interesting biological properties, making it valuable in various fields of research and industry.
科学研究应用
7-Azaspiro[3.5]nonan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Mode of Action
Spiro compounds are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially affect the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 7-Azaspiro[3.5]nonan-2-one’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
生化分析
Biochemical Properties
7-Azaspiro[3.5]nonan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The interaction between 7-Azaspiro[3.5]nonan-2-one and NQO1 involves hydrogen bonding with the His194 residue, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . Additionally, 7-Azaspiro[3.5]nonan-2-one may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 7-Azaspiro[3.5]nonan-2-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with NQO1 can lead to changes in the redox state of cells, impacting oxidative stress responses and potentially modulating the expression of genes involved in antioxidant defense . Furthermore, 7-Azaspiro[3.5]nonan-2-one may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 7-Azaspiro[3.5]nonan-2-one exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with key residues in enzymes like NQO1 is crucial for its activity . This binding can result in enzyme inhibition or activation, depending on the context. Additionally, 7-Azaspiro[3.5]nonan-2-one may influence gene expression by modulating transcription factors or signaling pathways that regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Azaspiro[3.5]nonan-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 7-Azaspiro[3.5]nonan-2-one remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to 7-Azaspiro[3.5]nonan-2-one in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Azaspiro[3.5]nonan-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, 7-Azaspiro[3.5]nonan-2-one can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
7-Azaspiro[3.5]nonan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with NQO1 is a key aspect of its metabolic role, as it influences the reduction of quinone substrates . Additionally, 7-Azaspiro[3.5]nonan-2-one may affect metabolic flux and metabolite levels by modulating the activity of other metabolic enzymes.
Transport and Distribution
Within cells and tissues, 7-Azaspiro[3.5]nonan-2-one is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 7-Azaspiro[3.5]nonan-2-one are critical for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 7-Azaspiro[3.5]nonan-2-one is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with NQO1 suggests localization to areas where this enzyme is active, such as the cytoplasm or mitochondria . The precise localization of 7-Azaspiro[3.5]nonan-2-one can influence its effectiveness in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonan-2-one typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes the following steps :
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol.
Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid in ethyl acetate to obtain the target product, 7-Azaspiro[3.5]nonan-2-one hydrochloride, with a purity of 98%.
Industrial Production Methods
The industrial production of 7-Azaspiro[3.5]nonan-2-one follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
化学反应分析
Types of Reactions
7-Azaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted spirocyclic compounds .
相似化合物的比较
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is similar in structure but contains an oxygen atom in place of a carbon atom in the spirocyclic ring.
2-Oxa-6-azaspiro[3.3]heptane: Another similar compound with a smaller ring size and an oxygen atom in the spirocyclic structure.
Uniqueness
7-Azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of a nitrogen atom in the spirocyclic ring enhances its reactivity and potential for biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
7-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-5-8(6-7)1-3-9-4-2-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQHBATVNAPEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311689 | |
| Record name | 7-Azaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365570-36-0 | |
| Record name | 7-Azaspiro[3.5]nonan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365570-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Azaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


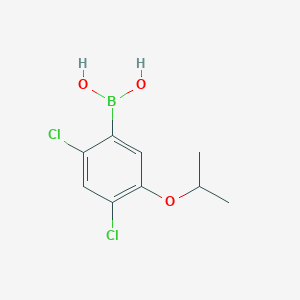

![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)

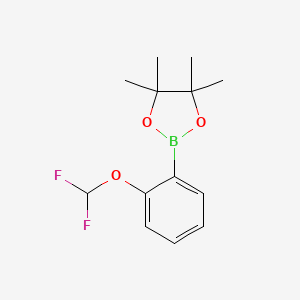
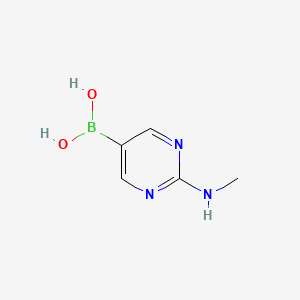
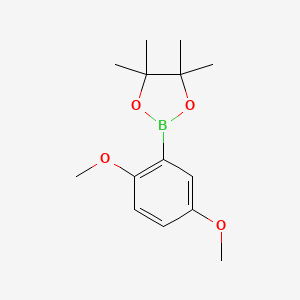
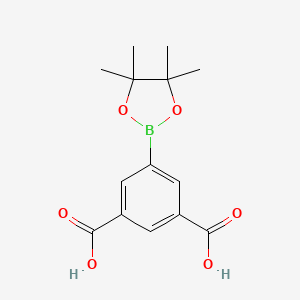
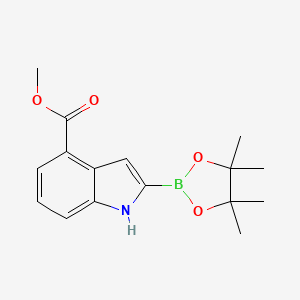
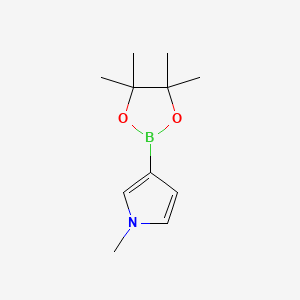
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)
